molecular formula C11H11N3 B2575638 Cyanomethyl-(3-ethylphenyl)cyanamide CAS No. 1384610-33-6

Cyanomethyl-(3-ethylphenyl)cyanamide

Cat. No.: B2575638
CAS No.: 1384610-33-6
M. Wt: 185.23
InChI Key: GYNAKWFCRWKYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl-(3-ethylphenyl)cyanamide is an organic compound characterized by the presence of a cyanomethyl group and a 3-ethylphenyl group attached to a cyanamide moiety. This compound is part of the broader class of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields of science and industry.

Mechanism of Action

Target of Action

Cyanomethyl-(3-ethylphenyl)cyanamide is a type of cyanamide, a class of compounds that have a rich chemical history and unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . .

Mode of Action

Cyanamides in general are known for their unique radical and coordination chemistry . They are involved in a variety of reactions, including cycloaddition chemistry and aminocyanation reactions .

Biochemical Pathways

Cyanamides, including this compound, can affect various biochemical pathways. For instance, cyanamide has been implicated in stress response pathways, notably the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

Computational assays can predict favorable adme properties, highlighting potential as therapeutic agents .

Result of Action

Cyanamides in general have been associated with a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Action Environment

The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl-(3-ethylphenyl)cyanamide typically involves the reaction of 3-ethylphenylamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-ethylphenylamine attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl-(3-ethylphenyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted cyanamides depending on the nucleophile used.

Scientific Research Applications

Cyanomethyl-(3-ethylphenyl)cyanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Cyanomethyl-(3-ethylphenyl)cyanamide can be compared with other substituted cyanamides such as:

  • Cyanomethyl-(3-methylphenyl)cyanamide
  • Cyanomethyl-(4-ethylphenyl)cyanamide
  • Cyanomethyl-(3-chlorophenyl)cyanamide

Uniqueness: The presence of the 3-ethylphenyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other substituted cyanamides, which may have different substituents affecting their chemical behavior and applications.

Properties

IUPAC Name

cyanomethyl-(3-ethylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-10-4-3-5-11(8-10)14(9-13)7-6-12/h3-5,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNAKWFCRWKYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.